molecular formula C12H16N2O B12445578 1-[1-(3-Ethyl-1-benzofuran-2-YL)ethyl]hydrazine CAS No. 1016526-47-8

1-[1-(3-Ethyl-1-benzofuran-2-YL)ethyl]hydrazine

Cat. No.: B12445578
CAS No.: 1016526-47-8
M. Wt: 204.27 g/mol
InChI Key: YTBQUMILRMKOTL-UHFFFAOYSA-N
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Description

1-[1-(3-Ethyl-1-benzofuran-2-YL)ethyl]hydrazine is a hydrazine derivative featuring a benzofuran core substituted with an ethyl group at the 3-position. Its structure is characterized by the planar benzofuran moiety, which contributes to π-π stacking interactions, and the hydrazine group, which enables condensation reactions to form hydrazones or heterocyclic systems.

Properties

CAS No.

1016526-47-8

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(3-ethyl-1-benzofuran-2-yl)ethylhydrazine

InChI

InChI=1S/C12H16N2O/c1-3-9-10-6-4-5-7-11(10)15-12(9)8(2)14-13/h4-8,14H,3,13H2,1-2H3

InChI Key

YTBQUMILRMKOTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(C)NN

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzofuran-Hydrazine Motifs

  • Compound A: (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine () Structure: Substituted with a trichlorophenyl group instead of an ethyl group. Synthesis: Prepared via condensation of 2-acetylbenzofuran and trichlorophenylhydrazine in ethanol with HCl catalysis (90% yield).
  • Compound B : (1E,2E)-Bis[1-(1-benzofuran-2-yl)ethylidene]hydrazine ()

    • Structure : Contains two benzofuran-ethylidene units linked by a hydrazine bridge.
    • Molecular Weight : 316.36 g/mol (vs. smaller molecular weight of the target compound).
    • Key Differences : The bis-benzofuran structure may increase steric hindrance and π-π interactions, affecting crystallinity and binding to biological targets .

Functional Group Variations in Hydrazine Derivatives

  • Compound C : 2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-methyl-2-thienyl)methylene]acetohydrazide ()

    • Structure : Incorporates a benzimidazole-thioether and thienyl group instead of benzofuran.
    • Synthesis : Uses hydrazine to form the acetohydrazide linkage, similar to the target compound’s hydrazine reactivity.
    • Applications : Such hybrids are explored for antimicrobial and anticancer activities due to heterocyclic diversity .
  • Compound D: Hydrazonobenzenesulfonamide derivatives () Structure: Features a sulfonamide group and piperidine ring. Biological Activity: Designed as carbonic anhydrase inhibitors (CAI), highlighting how hydrazine derivatives can target enzymes.

Comparative Physicochemical Properties

Property Target Compound Compound A () Compound B ()
Molecular Formula C₁₃H₁₆N₂O C₁₆H₁₂Cl₃N₂O C₂₀H₁₆N₂O₂
Molecular Weight ~232.29 g/mol ~357.64 g/mol 316.36 g/mol
Key Functional Groups Benzofuran, ethyl, hydrazine Benzofuran, trichlorophenyl Bis-benzofuran, hydrazine
Solubility Moderate (polar solvents) Low (high lipophilicity) Low (high molecular weight)
Synthetic Yield Not reported 90% Not reported

Biological Activity

1-[1-(3-Ethyl-1-benzofuran-2-YL)ethyl]hydrazine, a compound with the molecular formula C12_{12}H16_{16}N2_2O and a molecular weight of approximately 204.27 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and other pharmacological activities.

  • CAS Number : 1016526-47-8
  • Molecular Structure : The compound features a benzofuran moiety, which is known for its diverse biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The following table summarizes findings from various studies on related benzofuran compounds:

CompoundCell Lines TestedIC50_{50} (µM)Mechanism of Action
This compoundA549, ME-180Not specified in available dataInduction of apoptosis via caspase activation
Benzofuran derivative XB-16, HT-29< 10 µMInhibition of tubulin polymerization
Benzofuran derivative YK5625.2 µMReactive oxygen species (ROS) generation leading to apoptosis

The compound has shown promising results in inducing apoptosis in cancer cell lines through mechanisms involving the activation of caspases and the generation of reactive oxygen species (ROS), which are critical in mediating cell death pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate that while the compound exhibits significant cytotoxic effects against various cancer cell lines, it shows reduced toxicity towards normal human cells, suggesting a degree of selectivity that is desirable in anticancer drug development.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with cellular components such as:

  • Caspases : Activation leading to apoptosis.
  • Tubulin : Inhibition could disrupt mitotic spindle formation.
  • Cytochrome C : Involvement in intrinsic apoptotic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of various benzofuran derivatives, including this compound. These studies demonstrated that modifications to the benzofuran structure significantly influence biological activity. For instance:

  • Modification at the C–3 position : Increased potency was observed with certain substituents.
  • Hydrophobic interactions : Molecular docking studies indicated favorable interactions with target proteins such as tubulin, enhancing anticancer activity .

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